molecular formula C19H19N3O3 B12163851 N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B12163851
M. Wt: 337.4 g/mol
InChI Key: JEMQWEZSZBXDPB-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide is an organic compound with a complex structure that includes an indole core, a methoxyphenyl group, and an acetylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution, where a methoxy group is added to the phenyl ring.

    Acetylation: The acetylamino group is introduced by acetylation of an amine group using acetic anhydride or acetyl chloride.

    Coupling Reactions: The final step involves coupling the indole core with the substituted phenyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

    Substitution: Halogenation can be achieved using reagents like bromine (Br_2) or chlorine (Cl_2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific receptors or enzymes, making it a potential candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The acetylamino and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The indole core can intercalate with DNA or interact with protein active sites, modulating their biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(acetylamino)-2-hydroxyphenyl]-1-methyl-1H-indole-6-carboxamide
  • N-[5-(acetylamino)-2-chlorophenyl]-1-methyl-1H-indole-6-carboxamide
  • N-[5-(acetylamino)-2-methylphenyl]-1-methyl-1H-indole-6-carboxamide

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to form specific interactions with biological targets, distinguishing it from similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-1-methylindole-6-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-12(23)20-15-6-7-18(25-3)16(11-15)21-19(24)14-5-4-13-8-9-22(2)17(13)10-14/h4-11H,1-3H3,(H,20,23)(H,21,24)

InChI Key

JEMQWEZSZBXDPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C=CN3C

Origin of Product

United States

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